molecular formula C11H16N4O2 B6268645 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1410669-05-4

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

カタログ番号: B6268645
CAS番号: 1410669-05-4
分子量: 236.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one” is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It has been used in the synthesis of potential inhibitors of DNA-dependent protein kinase .


Synthesis Analysis

The synthesis of this compound involves a multiple-parallel approach, employing Suzuki cross-coupling methodology . This method is commonly used in the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones .


Molecular Structure Analysis

The molecular formula of this compound is C8H11N3O2 . The average mass is 181.192 Da and the monoisotopic mass is 181.085129 Da .


Chemical Reactions Analysis

This compound has been synthesized as potential inhibitors of DNA-dependent protein kinase . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule .

作用機序

The compound has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, inhibitors of this compound are potentially useful in the treatment of PD .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves the condensation of 4-morpholin-4-ylpyridine-2,6-dione with 2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine followed by cyclization and deprotection steps.", "Starting Materials": [ "4-morpholin-4-ylpyridine-2,6-dione", "2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 4-morpholin-4-ylpyridine-2,6-dione is reacted with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine in the presence of acetic acid to form the desired intermediate.", "Step 3: The intermediate is then cyclized by treatment with hydrochloric acid to form the pyrido[2,3-d]pyrimidine ring.", "Step 4: The final step involves deprotection of the morpholine group by treatment with sodium hydroxide in water to yield the desired product, 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one." ] }

1410669-05-4

分子式

C11H16N4O2

分子量

236.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。